molecular formula C9H11N5 B1435880 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine CAS No. 2097937-27-2

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine

Cat. No.: B1435880
CAS No.: 2097937-27-2
M. Wt: 189.22 g/mol
InChI Key: HOVSWXYPMDAFMN-UHFFFAOYSA-N
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Description

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties .

Biochemical Analysis

Biochemical Properties

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphatidylinositol-3-kinases (PI3K), which are involved in cell signaling pathways . The interaction with PI3K leads to the phosphorylation of phosphatidylinositol 4,5-diphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3), a crucial step in cell proliferation and survival . Additionally, this compound has been observed to bind with various proteins, potentially altering their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K leads to the activation of the Akt signaling pathway, which promotes cell growth and survival . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . These changes in gene expression can lead to significant alterations in cellular metabolism, impacting processes such as glucose uptake and lipid synthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent modulation of their activity. This compound binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of PIP2 . This inhibition leads to a decrease in PIP3 levels, ultimately affecting downstream signaling pathways such as the Akt pathway. Additionally, this compound can act as an allosteric modulator for certain proteins, altering their conformation and activity without directly binding to the active site . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of PI3K activity, resulting in prolonged effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit PI3K activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage . Threshold effects have also been noted, with a specific dosage range required to achieve optimal inhibition of PI3K activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PI3K . This compound affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . For instance, the inhibition of PI3K activity leads to decreased glucose uptake and reduced lipid synthesis, impacting overall cellular metabolism . Additionally, this compound has been shown to interact with other metabolic enzymes, further influencing metabolic pathways and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is primarily transported into cells via active transport mechanisms, involving specific membrane transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in cell signaling and metabolism . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to organelles such as the mitochondria or nucleus, where it can exert its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine typically involves the reaction of pyrazine derivatives with imidazole derivatives under specific conditions. One common method involves the use of Pd-PEPPSI Mes catalyst in a Buchwald–Hartwig amination reaction . The reaction conditions often include the use of cyclic and acyclic secondary amines, and the process is carried out in the presence of a base such as Cs2CO3 in DMSO .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Cs2CO3, NaOH.

    Solvents: DMSO, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is unique due to its specific combination of pyrazine and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-(2-pyrazin-2-ylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-1-5-14-6-4-13-9(14)8-7-11-2-3-12-8/h2-4,6-7H,1,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVSWXYPMDAFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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